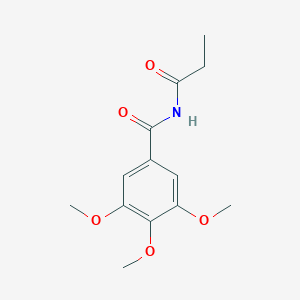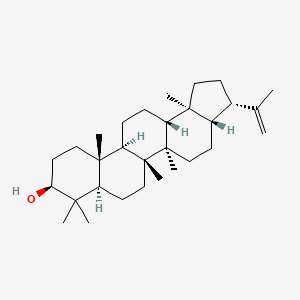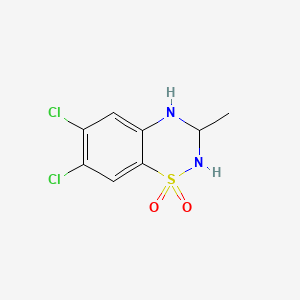
3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . It is also recognized for its role as a positive allosteric modulator of AMPA receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-aminobenzenesulfonamide derivatives with chloroacetyl chloride in the presence of a base . The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: Utilized in the development of fungicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 3,4-dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For example, as a positive allosteric modulator of AMPA receptors, it enhances the receptor’s response to glutamate, leading to increased synaptic transmission . This modulation can have various therapeutic effects, including cognitive enhancement and neuroprotection .
Vergleich Mit ähnlichen Verbindungen
Chlorothiazide: A diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic with similar pharmacological properties.
IDRA-21: A compound with cognitive-enhancing properties due to its modulation of AMPA receptors.
Uniqueness: 3,4-Dihydro-6,7-dichloro-3-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to its dual role as both a therapeutic agent and a research tool. Its ability to modulate AMPA receptors sets it apart from other benzothiadiazine derivatives, making it a valuable compound in neuroscience research .
Eigenschaften
CAS-Nummer |
446-62-8 |
|---|---|
Molekularformel |
C8H8Cl2N2O2S |
Molekulargewicht |
267.13 g/mol |
IUPAC-Name |
6,7-dichloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H8Cl2N2O2S/c1-4-11-7-2-5(9)6(10)3-8(7)15(13,14)12-4/h2-4,11-12H,1H3 |
InChI-Schlüssel |
XKFWNSMNSIGNBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1NC2=CC(=C(C=C2S(=O)(=O)N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


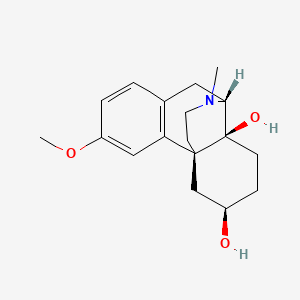
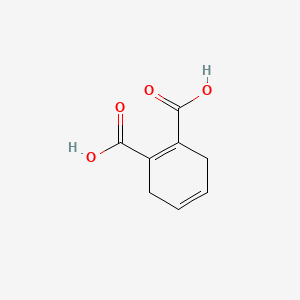
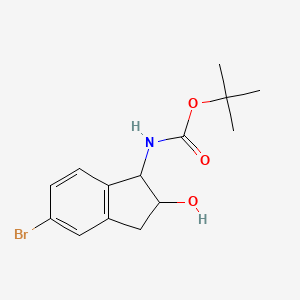

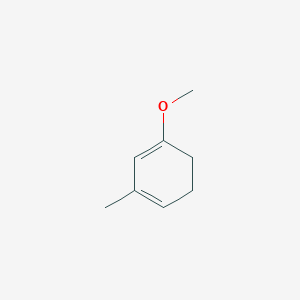
![9H-Purine, 6-[(p-fluorobenzyl)thio]-9-(tetrahydropyran-2-yl)-](/img/structure/B14753374.png)
![4-[(4-methoxyphenyl)methylene]-2-methyl-5(4H)-Oxazolone](/img/structure/B14753378.png)
![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate](/img/structure/B14753382.png)

